2-(3,5-Dimethyl-pyrazol-1-YL)-propylamine dihydrochloride
Overview
Description
2-(3,5-Dimethyl-pyrazol-1-YL)-propylamine dihydrochloride is a chemical compound with the molecular formula C8H15N3•2HCl. It is primarily used in biochemical research, particularly in the field of proteomics. This compound is known for its unique structure, which includes a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a propylamine chain.
Preparation Methods
The synthesis of 2-(3,5-Dimethyl-pyrazol-1-YL)-propylamine dihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with a 1,3-diketone, such as acetylacetone, under acidic conditions.
Substitution with Methyl Groups: The pyrazole ring is then methylated at positions 3 and 5 using methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Propylamine Chain: The 3,5-dimethyl-pyrazole is reacted with 3-chloropropylamine hydrochloride in the presence of a base to form the desired product.
Formation of the Dihydrochloride Salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt, which is then purified by recrystallization.
Chemical Reactions Analysis
2-(3,5-Dimethyl-pyrazol-1-YL)-propylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propylamine chain can be replaced with other nucleophiles like thiols or amines under appropriate conditions.
Hydrolysis: The dihydrochloride salt can be hydrolyzed in the presence of a base to yield the free amine form of the compound.
Scientific Research Applications
2-(3,5-Dimethyl-pyrazol-1-YL)-propylamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is employed in biochemical assays to study enzyme activity and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-pyrazol-1-YL)-propylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, thereby modulating their activity. The propylamine chain can also interact with other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
2-(3,5-Dimethyl-pyrazol-1-YL)-propylamine dihydrochloride can be compared with other similar compounds, such as:
2-(3,5-Dimethyl-pyrazol-1-YL)-ethylamine: This compound has a shorter ethylamine chain instead of a propylamine chain, which may affect its binding affinity and reactivity.
3,5-Dimethyl-pyrazole: Lacking the propylamine chain, this compound is less versatile in terms of chemical modifications and applications.
2-(3,5-Dimethyl-pyrazol-1-YL)-methylamine: With a methylamine chain, this compound exhibits different chemical properties and reactivity compared to the propylamine derivative.
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)propan-1-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.2ClH/c1-6-4-7(2)11(10-6)8(3)5-9;;/h4,8H,5,9H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMULQWLRZUPCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)CN)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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